![molecular formula C27H29N3O3S B1227315 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B1227315.png)
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
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Overview
Description
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide is a member of isoquinolines.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Isoquinoline Derivatives
Research has shown that isoquinoline derivatives can be synthesized using various chemical reactions, demonstrating their versatility in chemical synthesis. For example, the synthesis of 3-phenyl[1,2,4]triazolo[4,3-a]pyridines from N′-[α-(1-pyridinio)benzylidene]benzenesulfonohydrazidates showcases the potential of these compounds in chemical engineering and design (Ito, Kakehi, Matsuno, & Yoshida, 1980).
Chemical Properties and Interactions
Investigations into the chemical properties of isoquinoline derivatives have revealed interesting insights. For instance, the study of 1-substituted 3-(2-pyridinyl)isoquinolines as adenosine A3 receptor ligands highlights their significant biochemical interactions and potential applications in pharmacology (van Muijlwijk-Koezen et al., 1998).
Applications in Biomedical and Pharmacological Research
Potential in Drug Development
The development of novel isoquinoline derivatives has implications in drug discovery and pharmacological research. For example, the creation of benzamide derivatives with anti-Aβ aggregation activity in Alzheimer's research indicates the therapeutic potential of these compounds (Jiang et al., 2019).
Affinity to Biological Receptors
The binding affinity of isoquinoline derivatives to biological receptors, such as the adenosine A3 receptor, highlights their relevance in understanding receptor-ligand interactions and developing targeted therapies (van Muijlwijk-Koezen et al., 1998).
Synthesis of Heterocyclic Compounds
Isoquinoline derivatives play a crucial role in the synthesis of complex heterocyclic compounds, which are vital in medicinal chemistry. Research on synthesizing new derivatives of heterocyclic compounds containing pyridine and isoquinoline demonstrates this aspect (Abdallah, Hassaneen, & Abdelhadi, 2009).
properties
Product Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide |
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Molecular Formula |
C27H29N3O3S |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C27H29N3O3S/c31-27(28-25-11-13-26(14-12-25)34(32,33)30-16-3-4-17-30)23-9-7-21(8-10-23)19-29-18-15-22-5-1-2-6-24(22)20-29/h1-2,5-14H,3-4,15-20H2,(H,28,31) |
InChI Key |
IDQGIAKHENYTHX-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4CCC5=CC=CC=C5C4 |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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